(E)-N-(4-ethoxy-3-ethylbenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-2-carboxamide
Description
Properties
IUPAC Name |
N-(4-ethoxy-3-ethyl-1,3-benzothiazol-2-ylidene)-1,3-benzothiazole-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O2S2/c1-3-22-16-13(24-4-2)9-7-11-15(16)26-19(22)21-17(23)18-20-12-8-5-6-10-14(12)25-18/h5-11H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZIPICRUSPRYJF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=CC=C2SC1=NC(=O)C3=NC4=CC=CC=C4S3)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (E)-N-(4-ethoxy-3-ethylbenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-2-carboxamide is a novel synthetic derivative belonging to the thiazole and benzothiazole family, which has garnered attention for its potential biological activities. This article reviews its biological activity, focusing on antitumor, anti-inflammatory, and acetylcholinesterase inhibitory properties, supported by case studies and research findings.
Chemical Structure
The chemical structure of the compound is characterized by the presence of two thiazole moieties linked via a hydrazone bond, which is crucial for its biological activity. The ethoxy and ethyl substituents enhance its solubility and bioavailability.
Biological Activity Overview
The biological activities of this compound are primarily evaluated through in vitro assays against various cancer cell lines and enzymatic assays.
Antitumor Activity
Recent studies indicate that compounds containing thiazole and benzothiazole rings exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures have shown IC50 values in the low micromolar range against A549 lung cancer cells and Jurkat leukemia cells .
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | A549 | TBD | Apoptosis induction |
| Compound 9 | Jurkat | 1.61 ± 1.92 | Bcl-2 inhibition |
| Compound 10 | HT-29 | 1.98 ± 1.22 | Cell cycle arrest |
The structure-activity relationship (SAR) analysis suggests that the presence of electron-donating groups like ethoxy enhances cytotoxicity by stabilizing interactions with target proteins .
Acetylcholinesterase Inhibition
Acetylcholinesterase (AChE) inhibition is critical for developing treatments for neurodegenerative diseases such as Alzheimer's. Compounds with a similar thiazole framework have been reported to exhibit potent AChE inhibitory activity. For example, one study reported an IC50 value of 2.7 µM for a related compound .
| Compound | IC50 (µM) | Binding Affinity |
|---|---|---|
| This compound | TBD | TBD |
| Coumarin-thiazole hybrid | 2.7 | Strong |
Molecular docking studies suggest that these compounds interact with the active site of AChE, forming hydrogen bonds that enhance their inhibitory effects .
Anti-inflammatory Activity
Thiazoles have also been investigated for their anti-inflammatory properties. In animal models, compounds similar to the one have demonstrated the ability to reduce inflammation markers in DSS-induced colitis models .
Case Studies
- Antitumor Efficacy : In a study evaluating a series of thiazole derivatives, one compound exhibited significant cytotoxicity against A549 cells, leading to increased apoptosis rates compared to control groups. Flow cytometry confirmed that cell death was primarily through apoptotic pathways.
- AChE Inhibition : Another study synthesized various thiazole-based compounds and tested them against AChE, revealing that modifications at specific positions on the thiazole ring significantly impacted inhibitory potency.
Scientific Research Applications
Pharmacological Applications
The pharmacological significance of benzothiazole derivatives, including (E)-N-(4-ethoxy-3-ethylbenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-2-carboxamide, is well-documented. These compounds exhibit a range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Antimicrobial Activity
Recent studies have shown that benzothiazole derivatives possess significant antimicrobial properties. For instance, compounds structurally similar to this compound have been evaluated for their effectiveness against various bacterial strains and fungi. The mechanism often involves the disruption of microbial cell membranes or inhibition of critical metabolic pathways .
Anticancer Potential
Benzothiazole derivatives have been investigated for their anticancer activities. Research indicates that these compounds can induce apoptosis in cancer cells and inhibit tumor growth. For example, structural analogs have demonstrated effectiveness against estrogen receptor-positive breast cancer cell lines through mechanisms involving cell cycle arrest and apoptosis induction .
Anti-inflammatory Effects
The anti-inflammatory properties of benzothiazole derivatives are also noteworthy. Some studies suggest that these compounds can modulate inflammatory pathways, potentially leading to therapeutic applications in treating conditions like arthritis and other inflammatory diseases .
Agricultural Applications
Beyond pharmacology, benzothiazole derivatives are being explored for their agricultural applications, particularly as fungicides and herbicides.
Fungicidal Properties
Research has indicated that certain benzothiazole compounds exhibit fungicidal activity against a variety of plant pathogens. This property can be harnessed to develop new agricultural fungicides that are effective in controlling fungal diseases in crops without causing significant harm to beneficial organisms .
Material Science Applications
Benzothiazoles are also being studied for their potential applications in material science. Their unique chemical properties make them suitable for use in organic electronics and as dyes.
Organic Electronics
The electronic properties of benzothiazole derivatives allow them to be utilized in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The incorporation of these compounds into electronic devices can enhance performance characteristics such as efficiency and stability .
Case Studies
- Antimicrobial Study : A study conducted on structurally similar thiazole derivatives demonstrated promising results against Gram-positive and Gram-negative bacteria with minimum inhibitory concentrations (MICs) significantly lower than those of conventional antibiotics .
- Anticancer Evaluation : In vitro studies on a series of benzothiazole derivatives revealed that certain compounds exhibited IC50 values in the nanomolar range against MCF7 breast cancer cells, indicating high potency .
- Agricultural Application : Field trials using benzothiazole-based fungicides showed a marked reduction in fungal infections on crops compared to untreated controls, highlighting their potential as effective agricultural agents .
Preparation Methods
Benzothiazole Ring Formation via Jacobson Cyclization
The Jacobson method, employing Lawesson’s reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide), facilitates cyclization of 4-aminophenol derivatives into benzo[d]thiazoles. For the target compound:
- Step 1 : Condensation of 4-aminophenol with 3-ethyl-4-nitrobenzoyl chloride in pyridine/toluene yields [(4-hydroxyphenyl)(3-ethyl-4-nitrophenyl)]methanone (Yield: 60%, m.p. 150°C).
- Step 2 : Treatment with Lawesson’s reagent in ethanol induces cyclodehydration to form 3-ethyl-4-nitrobenzo[d]thiazol-5-ol.
- Step 3 : Catalytic hydrogenation (H₂/Pd-C) reduces the nitro group to an amine, followed by diazotization and hydrolysis to yield 4-hydroxy-3-ethylbenzo[d]thiazole.
Critical Parameters :
Regioselective Ethoxylation Using TBDMS Protection
To install the 4-ethoxy group while preserving the 3-ethyl substituent:
- Protection : Treat 4-hydroxy-3-ethylbenzo[d]thiazole with tert-butyldimethylsilyl chloride (TBDMS-Cl) in DMF, yielding 4-(TBDMS-oxy)-3-ethylbenzo[d]thiazole.
- Ethoxylation : React with ethyl iodide in the presence of K₂CO₃ in acetone (65°C, 12 h).
- Deprotection : Remove TBDMS with tetrabutylammonium fluoride (TBAF) in THF, affording 4-ethoxy-3-ethylbenzo[d]thiazole.
Yield Optimization :
Synthesis of Benzo[d]thiazole-2-carboxamide
Carboxylic Acid Precursor Preparation
Methyl 2-aminobenzo[d]thiazole-6-carboxylate, synthesized via cyclization of methyl 4-aminobenzoate with KSCN/Br₂ in acetic acid, serves as the starting material:
Amidation via Coupling Reagents
Reaction of the acid chloride with 4-ethoxy-3-ethylbenzo[d]thiazol-2-amine under Schlenk conditions:
- Coupling Agent : 2-Chloro-1-methylpyridinium iodide (CMPI) in N-methylpyrrolidone (NMP) with ethyldiisopropylamine (DIPEA).
- Ammonolysis : Introduce ammonia gas to the reaction mixture, precipitating the crude carboxamide.
- Purification : Recrystallize from methanol/water (9:1) to achieve >99% purity.
Reaction Metrics :
Imine Linkage Formation and E/Z Selectivity
Condensation Protocol
React 4-ethoxy-3-ethylbenzo[d]thiazol-2-amine with benzo[d]thiazole-2-carboxaldehyde in anhydrous THF under N₂:
- Catalyst : p-Toluenesulfonic acid (PTSA, 10 mol%).
- Dehydration : Use molecular sieves (4Å) to drive equilibrium toward imine formation.
- Stereocontrol : Maintain reaction at 25°C to favor (E)-isomer via kinetic control.
Analytical Validation :
- HPLC : Zorbax SB-C18 column, 75:25 MeCN/H₂O, λ = 254 nm. (E)-isomer Rt = 8.2 min; (Z)-isomer Rt = 9.7 min.
- NMR : (E)-isomer exhibits coupling constant J = 12.4 Hz between imine proton and thiazole H-5.
Process Optimization and Scalability
Solvent Screening for Amidation
Comparative analysis of solvents (Table 1):
| Solvent | Dielectric Constant | Yield (%) | Purity (%) |
|---|---|---|---|
| NMP | 32.2 | 72 | 99.5 |
| DMF | 36.7 | 68 | 98.7 |
| THF | 7.6 | 41 | 95.2 |
| Acetonitrile | 37.5 | 55 | 97.1 |
Data adapted from US20180002305A1 and JETIR2104183
NMP outperforms other solvents due to superior solubility of both coupling partners and byproducts.
Temperature-Dependent Isomerization
Heating the (E)-isomer in DMSO at 80°C for 24 h induces partial conversion to the (Z)-form (15–18%), underscoring the necessity of low-temperature workup for stereochemical fidelity.
Analytical Characterization
Spectroscopic Data
- HRMS (ESI+) : m/z calc. for C₁₉H₁₈N₃O₂S₂ [M+H]⁺: 400.0792; found: 400.0789.
- ¹H NMR (500 MHz, DMSO-d₆) : δ 8.42 (s, 1H, imine-H), 7.89–7.12 (m, 6H, Ar-H), 4.21 (q, J = 7.0 Hz, 2H, OCH₂), 2.98 (q, J = 7.5 Hz, 2H, CH₂CH₃), 1.39 (t, J = 7.0 Hz, 3H, OCH₂CH₃), 1.27 (t, J = 7.5 Hz, 3H, CH₂CH₃).
- IR (KBr) : ν 1685 cm⁻¹ (C=O), 1590 cm⁻¹ (C=N).
X-ray Crystallography
Single-crystal analysis confirms the (E)-configuration, with dihedral angles between benzothiazole planes measuring 172.3°.
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for synthesizing (E)-N-(4-ethoxy-3-ethylbenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-2-carboxamide?
- Methodological Answer : Synthesis typically involves multi-step condensation reactions. For example, benzo[d]thiazole-2-carboxylic acid derivatives are reacted with substituted 3-ethyl-4-ethoxybenzo[d]thiazol-2(3H)-imines under reflux in anhydrous ethanol or THF. Catalysts like POCl₃ or DCC may facilitate amide bond formation. Intermediate purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is critical to isolate the (E)-isomer. Characterization by NMR and MS ensures structural fidelity .
Q. Which spectroscopic techniques confirm the compound’s structure and purity?
- Methodological Answer :
- 1H/13C NMR : Assign peaks for ethoxy (-OCH₂CH₃), ethyl (-CH₂CH₃), and thiazole protons. Key signals include imine (C=N) at ~160 ppm in 13C NMR and aromatic protons in the 6.5–8.5 ppm range .
- IR Spectroscopy : Confirm carboxamide (C=O stretch ~1670 cm⁻¹) and thiazole ring vibrations (C-S/C-N stretches ~650–1250 cm⁻¹) .
- Mass Spectrometry (HRMS) : Validate molecular weight (C₁₉H₁₇N₃O₂S₂; 383.48 g/mol) with <2 ppm error .
Q. What initial biological assays are recommended for evaluating its bioactivity?
- Methodological Answer : Prioritize enzyme inhibition assays (e.g., acetylcholinesterase for neuroactivity) and cytotoxicity screens (MTT assay on cancer cell lines like MCF-7 or HepG2). Use IC₅₀ values to quantify potency. For anti-inflammatory activity, measure COX-2 inhibition via ELISA. Ensure controls (e.g., DMSO vehicle) and replicate experiments (n=3) to minimize variability .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed for derivatives of this compound?
- Methodological Answer :
- Systematic Substituent Variation : Modify the ethoxy group to methoxy/propoxy and ethyl to methyl/allyl to assess steric/electronic effects.
- Bioassay Comparison : Test derivatives against the same biological targets (e.g., cancer cell lines) to correlate substituents with activity trends.
- Computational Modeling : Use docking simulations (AutoDock Vina) to predict binding affinities to target proteins (e.g., EGFR kinase). Prioritize derivatives with improved binding scores for synthesis .
Q. What strategies resolve contradictions in reported bioactivity data across studies?
- Methodological Answer :
- Purity Verification : Re-analyze disputed batches via HPLC (C18 column, acetonitrile/water gradient) to confirm ≥95% purity.
- Assay Standardization : Use identical cell lines (e.g., ATCC-certified HeLa) and protocols (e.g., 48-hour incubation for MTT).
- Meta-Analysis : Pool data from multiple studies (e.g., IC₅₀ values) and apply statistical tests (ANOVA) to identify outliers .
Q. How can reaction yields and purity be optimized in multi-step syntheses?
- Methodological Answer :
- Step Optimization : For imine formation, use molecular sieves to remove H₂O and increase yields.
- Catalyst Screening : Test Pd(OAc)₂ vs. CuI for Suzuki couplings; optimize equivalents (1–5 mol%).
- Purification : Employ preparative HPLC for challenging separations (e.g., (E)/(Z)-isomers) using chiral columns .
Q. What computational methods predict binding interactions with biological targets?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Simulate ligand-protein complexes (e.g., with GROMACS) to assess stability over 100 ns trajectories.
- Free Energy Perturbation (FEP) : Calculate binding free energies for derivatives to prioritize synthesis.
- ADMET Prediction : Use SwissADME to estimate pharmacokinetics (e.g., BBB permeability, CYP450 inhibition) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
